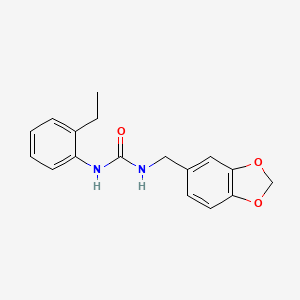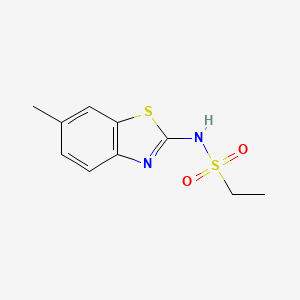![molecular formula C18H17NO4 B5294101 methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate, also known as MMBAP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBAP is a member of the acrylate family and has a molecular weight of 329.36 g/mol.
作用机制
The mechanism of action of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is not well understood, and further research is needed to elucidate its mode of action fully. However, it is believed that this compound interacts with metal ions, resulting in a change in its fluorescence properties. Additionally, this compound has been shown to exhibit semiconducting properties, which may be due to its unique molecular structure.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound, and further studies are needed to fully understand its effects on living organisms. However, this compound has been shown to be non-toxic and has low cytotoxicity, making it a promising candidate for use in biological applications.
实验室实验的优点和局限性
One of the primary advantages of methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound exhibits strong fluorescence properties, making it an ideal candidate for developing fluorescent sensors.
However, one of the limitations of this compound is its limited solubility in water, which may limit its applications in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may limit its potential applications.
未来方向
There are several future directions for research on methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate. One potential area of research is the development of this compound-based sensors for detecting other metal ions. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Another potential area of research is the development of this compound-based organic semiconductors for use in electronic devices. The unique molecular structure of this compound makes it a promising candidate for developing high-performance organic semiconductors.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using standard laboratory equipment and has been studied extensively for its potential applications in developing fluorescent sensors and organic semiconductors. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to be non-toxic and has low cytotoxicity. Future research on this compound should focus on developing this compound-based sensors for detecting other metal ions and developing this compound-based organic semiconductors for use in electronic devices.
合成方法
Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate can be synthesized through a reaction between 2-methoxybenzoic acid, N,N-dimethylformamide, phenylacetic acid, and thionyl chloride. The reaction results in the formation of this compound, which can be purified using column chromatography. The synthesis of this compound is a relatively straightforward process and can be achieved using standard laboratory equipment.
科学研究应用
Methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate has been studied extensively in the scientific community due to its potential applications in various fields. One of the primary applications of this compound is in the development of fluorescent sensors for detecting metal ions. This compound has been shown to exhibit strong fluorescence in the presence of copper ions, making it an ideal candidate for developing copper ion sensors.
Additionally, this compound has been studied for its potential applications in the field of organic electronics. This compound has been used as a building block for the development of organic semiconductors, which have potential applications in the development of flexible and lightweight electronic devices.
属性
IUPAC Name |
methyl (Z)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-11-7-6-10-14(16)17(20)19-15(18(21)23-2)12-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,20)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFZVYVMHWJAY-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5294027.png)
![N,N,4-trimethyl-3-{2-[(2-methylbenzyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294034.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5294035.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)


![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)
![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)
